molecular formula C20H26N4O B2930390 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropanamide CAS No. 2034209-15-7

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropanamide

Cat. No.: B2930390
CAS No.: 2034209-15-7
M. Wt: 338.455
InChI Key: ZJKSYYNYJNSGTD-UHFFFAOYSA-N
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Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropanamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a piperidine ring substituted with a pyrazole and a phenylpropanamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. The piperidine ring is often prepared via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

The final step involves coupling the pyrazole-substituted piperidine with a phenylpropanamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce any double bonds or carbonyl groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups.

Scientific Research Applications

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in binding studies with proteins or nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenylthiazole-4-carboxamide
  • N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
  • N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(trifluoromethyl)benzamide

Uniqueness

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c25-20(9-6-15-4-2-1-3-5-15)21-17-10-12-24(13-11-17)19-14-18(22-23-19)16-7-8-16/h1-5,14,16-17H,6-13H2,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKSYYNYJNSGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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